

An In-depth Technical Guide to Methoxydiethylborane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylmethoxyborane*

Cat. No.: *B030974*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydiethylborane, a versatile organoboron compound, serves as a significant reagent in modern organic synthesis. Its unique reactivity profile makes it a valuable tool in various chemical transformations, ranging from reductions to the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of methoxydiethylborane, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics in a structured format for easy reference by researchers, scientists, and professionals in drug development.

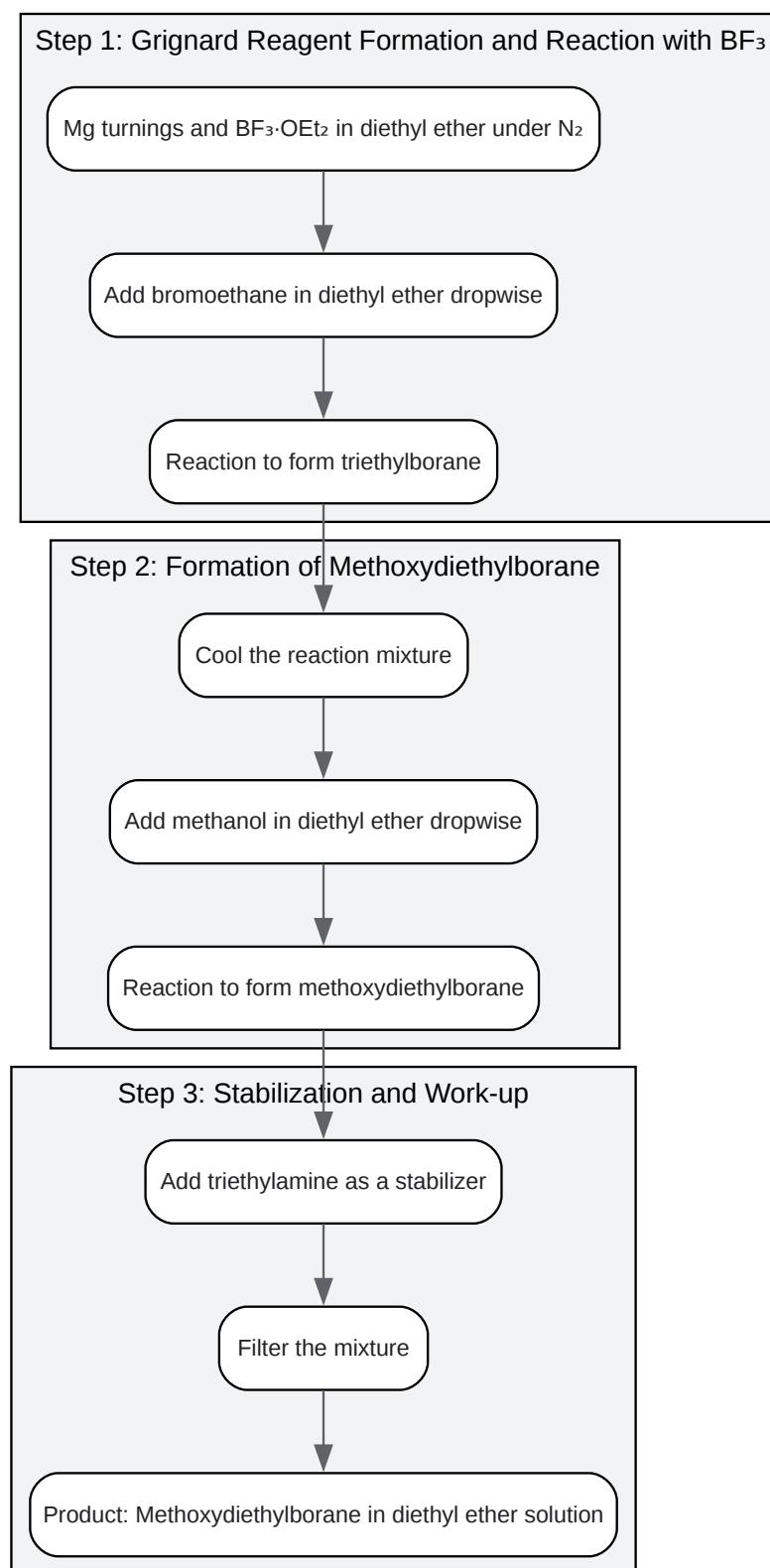
Physical and Chemical Properties

Methoxydiethylborane is a colorless to pale yellow liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.^[1] It is soluble in organic solvents but insoluble in water.^[1]

Table 1: Physical Properties of Methoxydiethylborane

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ BO	[2] [3]
Molecular Weight	99.97 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	89-90 °C	[2] [3] [5]
Density	0.761 g/mL at 25 °C	[1] [3] [5]
Refractive Index (n _{20/D})	1.387	[5]
Flash Point	-6.7 °C (20 °F)	[5]

Table 2: Chemical Properties and Safety Information


Property	Description	Reference
CAS Number	7397-46-8	[2] [3]
Synonyms	Diethyl(methoxy)borane, Methyl diethylborinate	[2] [3]
Reactivity	Reacts with water and is sensitive to air. Acts as a Lewis acid.	[1]
Stability	Unstable and prone to decomposition. Can be stabilized with organic amines.	[6]
Hazards	Highly flammable, pyrophoric (may ignite spontaneously in air), harmful if swallowed or inhaled, causes skin and eye irritation.	[1]
Handling	Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry place away from ignition sources.	[1]

Experimental Protocols

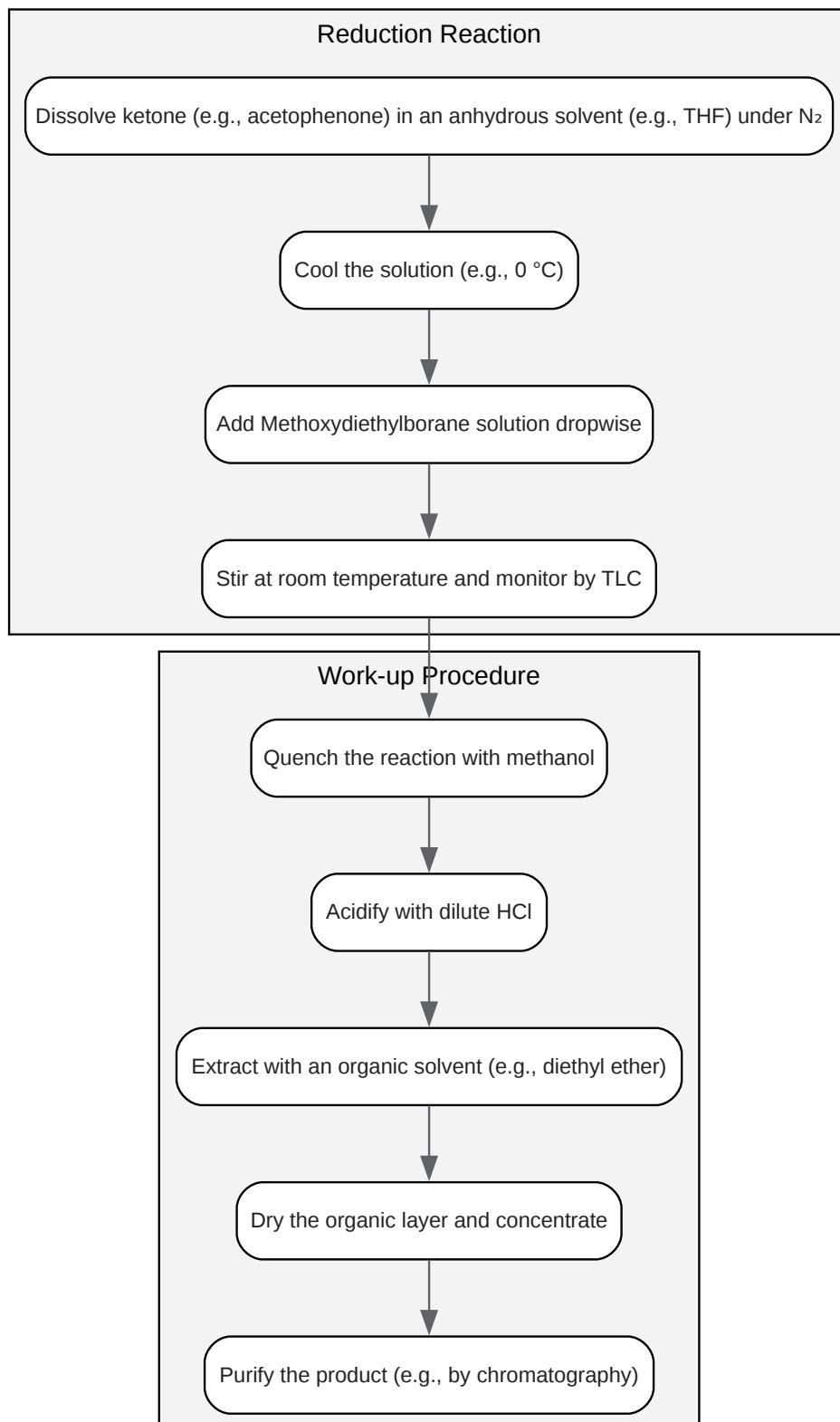
Synthesis of Methoxydiethylborane

A common method for the preparation of methoxydiethylborane involves the reaction of a Grignard reagent with boron trifluoride etherate, followed by treatment with methanol.[\[6\]](#)

Experimental Workflow for the Synthesis of Methoxydiethylborane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of methoxydiethylborane.


Detailed Protocol:

- To a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (35 g) and boron trifluoride etherate (34.5 g) in diethyl ether (150 mL).[6]
- Slowly add a solution of bromoethane (138 g) in diethyl ether (75 mL) dropwise to the stirred suspension. The reaction is initiated by gentle heating to 32 °C. Maintain the reaction temperature between 28-38 °C during the addition.[6]
- After the addition is complete, continue stirring at the same temperature for 1 hour to ensure the complete formation of triethylborane.[6]
- Cool the reaction mixture to 25 °C.[6]
- Slowly add a solution of methanol (8 g) in diethyl ether (25 mL) dropwise, maintaining the temperature between 25-30 °C.[6]
- After the addition is complete, stir for an additional 30 minutes.[6]
- Add triethylamine (23 g) as a stabilizer and stir for another 30 minutes.[6]
- The resulting mixture contains methoxydiethylborane in a diethyl ether solution. The solid magnesium salts can be removed by filtration under an inert atmosphere. The concentration of the resulting solution is typically around 14%. [6]

Application in the Reduction of Ketones

Methoxydiethylborane is an effective reducing agent for carbonyl compounds. While a specific protocol for the reduction of acetophenone using methoxydiethylborane is not readily available, a general procedure can be adapted from protocols using similar borane reagents.

General Workflow for Ketone Reduction

[Click to download full resolution via product page](#)

Caption: General workflow for the reduction of a ketone using a borane reagent.

Representative Protocol (Adapted for Methoxydiethylborane):

- In a flame-dried, nitrogen-flushed round-bottom flask, dissolve acetophenone (1.20 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).^[7]
- Cool the solution to 0 °C in an ice bath.^[7]
- Slowly add a 1.0 M solution of methoxydiethylborane in THF (11.0 mL, 11.0 mmol) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL).^[7]
- Acidify the mixture with 1 M HCl (10 mL) and stir for 15 minutes.^[7]
- Extract the product with diethyl ether (3 x 20 mL).^[7]
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.^[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.
- The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of methoxydiethylborane. While comprehensive spectral data with peak assignments are not readily available in the literature, typical spectral regions for relevant functional groups are provided below.

Table 3: Expected Spectroscopic Data for Methoxydiethylborane

Spectroscopy	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the ethyl protons (-CH ₂ - and -CH ₃) and the methoxy protons (-OCH ₃).
¹³ C NMR	Signals for the carbon atoms of the ethyl groups and the methoxy group. The chemical shifts will be influenced by the boron atom.[8][9][10]
FT-IR (cm ⁻¹)	C-H stretching (alkane): ~2850-2960C-O stretching: ~1000-1300B-O stretching: ~1300-1400B-C stretching: ~1100-1200
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 99.97. Fragmentation patterns would likely involve the loss of ethyl, methoxy, and methyl groups.[11][12][13][14]

Applications in Synthesis

Methoxydiethylborane is a versatile reagent with several applications in organic synthesis:

- Reducing Agent: As demonstrated, it can selectively reduce aldehydes and ketones to the corresponding alcohols.[1]
- Enantioselective Synthesis: It is used in the enantioselective synthesis of carba-furanose sugars, highlighting its importance in producing chiral molecules for pharmaceutical applications.
- Polymer Chemistry: It acts as a reactant in borane-mediated controlled radical polymerization, which is a method for synthesizing fluoropolymers with well-defined properties.
- Carbon-Carbon Bond Formation: It is utilized in Reformatsky and quaternary Claisen condensations.

Signaling Pathways and Relevance to Drug Development

Currently, there is no publicly available information in the scientific literature detailing specific signaling pathways in which methoxydiethylborane is directly involved. Its primary role in the context of drug development is as a synthetic reagent to construct complex chiral molecules that may have biological activity. The development of efficient and stereoselective synthetic methods using reagents like methoxydiethylborane is crucial for accessing novel drug candidates.

Conclusion

Methoxydiethylborane is a valuable and reactive organoboron reagent with significant applications in organic synthesis. Its utility in reductions, stereoselective synthesis, and polymer chemistry makes it an important tool for researchers in both academic and industrial settings, including those in the field of drug discovery and development. Proper handling and an understanding of its chemical properties are essential for its safe and effective use. This guide provides a foundational understanding of this reagent, consolidating key data and protocols to aid in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylmethoxyborane 1.0M tetrahydrofuran 7397-46-8 [sigmaaldrich.com]
- 2. Methoxydiethylborane | 7397-46-8 [amp.chemicalbook.com]
- 3. Methoxydiethylborane CAS#: 7397-46-8 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 7397-46-8 CAS MSDS (Methoxydiethylborane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. whitman.edu [whitman.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methoxydiethylborane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030974#physical-and-chemical-properties-of-methoxydiethylborane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com